molecular formula C10H15N5 B11739685 3,5-dimethyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine

3,5-dimethyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11739685
M. Wt: 205.26 g/mol
InChI Key: MBXVLKCQFTYULV-UHFFFAOYSA-N
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Description

3,5-dimethyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features two pyrazole rings. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine can be achieved through several methods. One common approach involves the alkylation of pyrazoles. For instance, the alkylation of 3,5-dimethylpyrazole with 1-methyl-1H-pyrazol-3-ylmethyl bromide in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or alkoxides in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access . The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties. Its ability to act as a ligand and its potential therapeutic applications set it apart from simpler pyrazole derivatives .

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

3,5-dimethyl-1-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H15N5/c1-7-10(11)8(2)15(12-7)6-9-4-5-14(3)13-9/h4-5H,6,11H2,1-3H3

InChI Key

MBXVLKCQFTYULV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NN(C=C2)C)C)N

Origin of Product

United States

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